lividomycin A
Descripción
Propiedades
Número CAS |
11111-23-2 |
|---|---|
Fórmula molecular |
C29H55N5O18 |
Peso molecular |
761.8 g/mol |
Nombre IUPAC |
(2R,3S,4S,5S,6R)-2-[(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R,5S)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,5S,6R)-3-amino-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-4-hydroxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C29H55N5O18/c30-3-11-23(51-28-20(43)19(42)17(40)13(5-36)47-28)18(41)15(34)27(45-11)50-24-14(6-37)48-29(21(24)44)52-25-16(39)7(31)1-8(32)22(25)49-26-9(33)2-10(38)12(4-35)46-26/h7-29,35-44H,1-6,30-34H2/t7-,8+,9-,10+,11+,12-,13-,14-,15-,16+,17-,18-,19+,20+,21-,22-,23-,24-,25-,26-,27-,28-,29+/m1/s1 |
Clave InChI |
DBLVDAUGBTYDFR-SWMBIRFSSA-N |
SMILES |
C1C(C(C(C(C1N)OC2C(CC(C(O2)CO)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)OC5C(C(C(C(O5)CO)O)O)O)O)N)O)O)N |
SMILES isomérico |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H](C[C@@H]([C@H](O2)CO)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O[C@@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)N)O)O)N |
SMILES canónico |
C1C(C(C(C(C1N)OC2C(CC(C(O2)CO)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)OC5C(C(C(C(O5)CO)O)O)O)O)N)O)O)N |
Apariencia |
Solid powder |
Otros números CAS |
36441-41-5 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
lividomycin mannosyldeoxyparomomycin |
Origen del producto |
United States |
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de Lividomicina A implica la glicosilación de 2-desoxistreptamina con moieties de azúcar específicos. Las condiciones de reacción suelen incluir el uso de donantes y aceptores de glicósidos bajo condiciones controladas de temperatura y pH para asegurar la correcta estereoquímica de los enlaces glucosídicos .
Métodos de producción industrial: La producción industrial de Lividomicina A se logra generalmente mediante procesos de fermentación utilizando cepas específicas de bacterias Streptomyces. Estas bacterias se cultivan en medios ricos en nutrientes, y el antibiótico se extrae y purifica del caldo de fermentación .
Análisis De Reacciones Químicas
Tipos de reacciones: Lividomicina A experimenta diversas reacciones químicas, incluyendo:
Oxidación: Esta reacción puede modificar los grupos hidroxilo presentes en la molécula.
Reducción: Esta reacción puede afectar a los grupos amino.
Sustitución: Esta reacción puede implicar la sustitución de grupos funcionales por otros sustituyentes.
Reactivos y condiciones comunes: Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las condiciones suelen implicar temperaturas y pH controlados para asegurar la ruta de reacción deseada .
Productos principales: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de cetonas o aldehídos, mientras que la reducción puede producir aminas .
Aplicaciones Científicas De Investigación
Scientific Research Applications
Lividomycin A is utilized in various scientific research domains:
- Chemistry : It serves as a model compound for studying aminoglycoside antibiotics and their interactions with bacterial ribosomal RNA.
- Biology : Researchers investigate its mechanisms of bacterial resistance and explore the development of new antibiotics.
- Medicine : Lividomycin A is employed in treating bacterial infections, particularly those caused by resistant strains .
- Industry : It is used in the production of other aminoglycoside antibiotics and as a reference standard for quality control.
Efficacy in Respiratory Infections
A clinical study involving patients with various respiratory infections demonstrated that lividomycin A was effective in treating refractory bronchiectasis. Of the 15 patients treated, 73.3% showed positive responses, with notable improvements observed in those previously resistant to other antibiotics .
| Infection Type | Number of Patients | Excellent Response | Good Response | Fair Response |
|---|---|---|---|---|
| Bronchiectasis | 15 | 0 | 5 | 6 |
| Acute Bronchopneumonia | 7 | 1 | 5 | 1 |
Treatment of Tuberculosis
| Treatment Group | Sputum Conversion Rate (3 Months) | Sputum Conversion Rate (6 Months) |
|---|---|---|
| Combined Therapy | 53.4% | 54.2% |
| Monotherapy | 26.1% | 31.8% |
Resistance Mechanisms
Research has indicated that the development of resistance to lividomycin A occurs at a slower rate compared to kanamycin in Pseudomonas aeruginosa and Mycobacterium tuberculosis, but is comparable in Staphylococcus aureus. Enzymatic inactivation studies have shown that resistant strains can phosphorylate lividomycin A, leading to reduced efficacy .
Industrial Production
Lividomycin A is produced industrially through fermentation processes utilizing specific strains of Streptomyces bacteria. These bacteria are cultured in nutrient-rich media, followed by extraction and purification from the fermentation broth.
Mecanismo De Acción
Lividomicina A ejerce sus efectos uniéndose al ARN ribosomal bacteriano, específicamente al sitio A del ARNr 16S. Esta unión interfiere con el proceso de síntesis de proteínas, lo que lleva a la lectura errónea de codones y la inhibición del crecimiento bacteriano . Los objetivos moleculares incluyen el ARN ribosomal y las proteínas asociadas involucradas en el proceso de traducción .
Comparación Con Compuestos Similares
Structural Characteristics
Lividomycin A shares a core neamine moiety (rings I and II) with other 4,5-disubstituted aminoglycosides like neomycin B and paromomycin but differs in its extended oligosaccharide chain (Table 1). Key structural distinctions include:
- Ring I : Lacks a hydroxyl group at position 3', unlike paromomycin and neomycin B, which have a 3'-OH critical for hydrogen bonding to rRNA nucleotide A1492 .
- 5"-Position : A hydroxyl group critical for antibacterial activity; its removal (e.g., 5"-deoxy-lividomycin A) significantly reduces potency .
Table 1: Structural Comparison of Lividomycin A with Related Aminoglycosides
| Compound | Core Structure | Rings | Charge | Key Functional Groups |
|---|---|---|---|---|
| Lividomycin A | Neamine-based | 5 | +5 | 3'-deoxy, 5"-OH |
| Neomycin B | Neamine-based | 6 | +6 | 3'-OH, 5"-OH |
| Paromomycin | Neamine-based | 4 | +5 | 3'-OH, 6'-OH |
| Ribostamycin | Neamine-based | 3 | +4 | 3'-OH, lacks rings IV and V |
| Gentamicin C1A | Kanamycin-based | 4 | +5 | 4,6-disubstituted ring II |
Ribosomal Binding and Mechanism
Lividomycin A binds the 16S rRNA A-site similarly to paromomycin but with distinct interactions (Figure 1):
- Conserved Contacts : Eight hydrogen bonds to nucleotides G1494, A1493, and U1495 (shared with neamine-class antibiotics) .
- Unique Interactions : Despite lacking the 3'-OH, it compensates via additional contacts with rings IV and V, resulting in 31 total RNA interactions—more than paromomycin (25) but fewer shared contacts (9–11 vs. 15–18 for neomycin B) .
- Thermodynamic Stability: Stabilizes RNA-RNA duplexes by increasing melting temperature (ΔTm = +10.2°C), a trait absent in DNA-binding aminoglycosides .
Figure 1: Lividomycin A Binding to rRNA A-Site
(Adapted from )
- Rings I–V engage nucleotides G1491–U1495 via hydrogen bonds (red) and water-mediated contacts.
- The disordered orientation of ring IV reduces specificity compared to neomycin B.
Resistance Mechanisms
Resistance to lividomycin A arises primarily through enzymatic modification:
- Phosphorylation : Resistant Staphylococcus aureus strains phosphorylate lividomycin A at the 5"-OH via a kinase homologous to R-factor-associated enzymes in E. coli .
- Efflux Pumps : Less commonly reported compared to gentamicin and tobramycin, likely due to its larger size and charge .
Antimicrobial Spectrum and Clinical Relevance
Lividomycin A’s spectrum overlaps with paromomycin but differs from other aminoglycosides (Table 2):
- Mycobacteria : Superior to gentamicin and tobramycin against M. tuberculosis .
- Gram-Negatives: Active against P. aeruginosa but less effective than amikacin in renal infections .
- Synergy : Combined with β-lactams (e.g., AB-PC), it shows enhanced efficacy in intestinal infections .
Table 2: Activity Spectrum Comparison
| Organism | Lividomycin A | Paromomycin | Neomycin B | Gentamicin |
|---|---|---|---|---|
| Mycobacterium tuberculosis | +++ | ++ | + | - |
| Pseudomonas aeruginosa | ++ | + | - | +++ |
| Escherichia coli | + | +++ | +++ | +++ |
| Staphylococcus aureus | ++ | ++ | +++ | +++ |
| Streptococcus spp. | - | - | - | + |
Actividad Biológica
Lividomycin A, a member of the aminoglycoside antibiotic family, has garnered attention for its broad-spectrum antibacterial activity. It is particularly noted for its effectiveness against various Gram-positive and Gram-negative bacteria, including Mycobacterium tuberculosis and Pseudomonas aeruginosa . This article delves into the biological activity of lividomycin A, highlighting its mechanisms of action, clinical efficacy, and resistance profiles based on diverse research findings.
Lividomycin A functions primarily by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, disrupting the decoding process and leading to misreading of mRNA. This action results in the production of nonfunctional proteins, ultimately causing bacterial cell death .
Key Features:
- Broad-spectrum activity : Effective against a wide range of bacterial pathogens.
- Target specificity : Primarily targets the bacterial ribosome, minimizing effects on human cells.
Case Studies
-
Respiratory Infections :
- In a study involving 15 patients with refractory bronchiectasis, 73.3% showed a positive response to lividomycin A at a dosage of 1 g/day over one week. Notably, good cures were reported in 5 patients and fair cures in 6 patients .
- For patients with acute bronchopneumonia, lividomycin A achieved excellent to fair cures across all cases treated .
- In Vitro Susceptibility Testing :
Summary Table of Clinical Findings
| Infection Type | Patient Count | Excellent Cure | Good Cure | Fair Cure | No Effect |
|---|---|---|---|---|---|
| Bronchiectasis | 15 | 0 | 5 | 6 | 4 |
| Acute Bronchopneumonia | 7 | 1 | 5 | 1 | 0 |
| Lobar Pneumonia | 1 | 0 | 0 | 0 | 1 |
Resistance Mechanisms
Despite its efficacy, resistance to lividomycin A has been observed in certain bacterial strains. Research indicates that enzymatic inactivation plays a significant role in this resistance:
- Enzymatic Resistance : Clinical isolates of staphylococci demonstrated varying levels of susceptibility to lividomycin A due to the presence of modifying enzymes that can inactivate the antibiotic .
Resistance Profiles
The development of resistance is often attributed to:
- Aminoglycoside-modifying enzymes (AMEs) : These enzymes can modify lividomycin A, rendering it ineffective against certain strains.
- Genetic factors : Horizontal gene transfer among bacteria contributes to the spread of resistance traits.
Q & A
Q. What is the primary mechanism by which lividomycin A interacts with ribosomal RNA, and what experimental approaches are used to validate these interactions?
Lividomycin A binds to the prokaryotic rRNA A-site subdomain through noncovalent interactions, stabilizing RNA duplexes. Key methodologies include:
- Mass spectrometry (MS) : Quantifies binding affinities and identifies protection patterns in RNA fragmentation assays .
- Thermal denaturation assays : Measure stabilization of RNA duplexes via increased melting temperatures (Tm) .
- Circular dichroism (CD) spectroscopy : Distinguishes A-form vs. B-form helices by analyzing groove topology .
Q. How does lividomycin A distinguish between A-form and B-form nucleic acid helices in binding studies?
Lividomycin A preferentially binds the deep major groove of A-form RNA helices, validated through:
- DOCK program analysis : Predicts shape complementarity to RNA grooves .
- Groove-binding assays : Uses thermal stabilization (ΔTm) differences in RNA vs. DNA duplexes (e.g., ΔTm = +10.2°C for RNA vs. +1.3°C for DNA) .
Advanced Research Questions
Q. How can researchers resolve contradictions in lividomycin A’s binding affinity data across different RNA subdomains?
Discrepancies arise from RNA structural variations (e.g., eukaryotic vs. prokaryotic subdomains). Strategies include:
Q. What methodological considerations are critical when analyzing lividomycin A’s inhibition patterns in bifunctional enzymes like AAC(6')-Ib?
Key experimental designs for enzyme kinetics include:
- Initial velocity patterns : Fit data to equations (e.g., eq 2) to determine substrate competition .
- Dead-end inhibition assays : Use fixed saturating concentrations of co-substrates (e.g., AcCoA) to isolate inhibition mechanisms .
- KM value comparisons : Lividomycin A’s KM is 20× higher than neomycin, suggesting unique binding modes in AAC(6')-Ib .
Q. What structural biology techniques elucidate lividomycin A’s interaction with the HIV-1 dimerization initiation site (DIS) RNA?
- DMS footprinting : Identifies protected nucleotides (e.g., A280 in DIS RNA) to map binding sites .
- Fluorine NMR solvent isotope shifts : Confirms major groove binding in A-form helices .
- Thermal stabilization assays : Quantify RNA duplex stability in the presence of aminoglycosides .
Q. How do transporter genes in biosynthetic gene clusters (BGCs) influence the functional characterization of lividomycin A?
- antiSMASH database analysis : Identifies BGCs with transporters (e.g., FecCD) to predict metabolite activity .
- False-positive validation : Exclude non-siderophore BGCs by comparing transporter specificity across microbial genera .
Data Contradiction and Analysis
- Example : Disparate binding affinities for prokaryotic vs. eukaryotic rRNA subdomains (e.g., apramycin prefers eukaryotic sites, while lividomycin binds prokaryotic A-sites). Resolution involves mutagenesis and MS-based protection assays to validate RNA structural determinants .
Methodological Best Practices
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